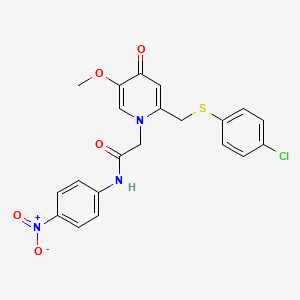![molecular formula C25H22ClN3O3S B2982985 4-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide CAS No. 403729-18-0](/img/structure/B2982985.png)
4-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a synthetic molecule with the molecular formula C25H22ClN3O3S and a molecular weight of 479.98. It contains a quinazolinone core, which is a bicyclic system composed of two fused six-membered rings, a benzene ring and a pyrimidine ring . The molecule also has a chlorophenyl group, a methoxyethyl group, and a methylsulfanyl group attached to the quinazolinone core.
Molecular Structure Analysis
The molecular structure of this compound includes a quinazolinone core, a chlorophenyl group, a methoxyethyl group, and a methylsulfanyl group. The quinazolinone core is a bicyclic system composed of two fused six-membered rings, a benzene ring and a pyrimidine ring . The chlorophenyl and methylsulfanyl groups are attached to the quinazolinone core, and the methoxyethyl group is attached to the benzamide portion of the molecule.Applications De Recherche Scientifique
Antimicrobial Activity
Quinazolinone derivatives, including structures similar to the compound , have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promising results against a variety of bacterial and fungal pathogens. For instance, novel quinazolinone derivatives have been synthesized and subjected to antimicrobial activity evaluation, showcasing their potential as antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013). Similarly, another study synthesized clubbed quinazolinone and 4-thiazolidinone derivatives, which were also screened for their in vitro antibacterial and antifungal activities, further demonstrating the antimicrobial potential of such compounds (Desai, Dodiya, & Shihora, 2011).
Pharmacological Applications
The pharmacological applications of quinazolinone derivatives have been extensively explored, particularly in the context of antihypertensive, diuretic, and anti-diabetic potentials. A study on the synthesis and characterization of quinazoline derivatives searched for a hybrid molecule as diuretic and antihypertensive agents, showing significant activity in this regard (Rahman et al., 2014). This highlights the compound's potential use in developing new medications for cardiovascular and metabolic diseases.
Antitumor and Anti-inflammatory Applications
Quinazolinone derivatives have also been studied for their potential antitumor and anti-inflammatory activities. For instance, the synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumor cells have been reported. These compounds exhibited significant inhibitory effects against various tumor cell lines, indicating their potential as novel anti-cancer drugs (Zhang et al., 2021).
Synthesis and Chemical Transformations
Research on the synthesis and chemical transformations of quinazolinone derivatives provides insights into the versatility and reactivity of these compounds, enabling the development of novel derivatives with potential scientific and therapeutic applications. For example, novel hetarylquinolines containing the thiazolidine and dihydrothiazole rings have been synthesized, demonstrating the compound's flexibility in chemical modifications and potential for creating diverse biological activities (Aleqsanyan & Hambardzumyan, 2021).
Orientations Futures
The future research directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the biological activities of similar compounds , this compound could be investigated for potential antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Additionally, further studies could be conducted to optimize its synthesis and improve its yield and purity .
Propriétés
IUPAC Name |
4-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3S/c1-32-15-14-27-23(30)18-8-12-20(13-9-18)29-24(31)21-4-2-3-5-22(21)28-25(29)33-16-17-6-10-19(26)11-7-17/h2-13H,14-16H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMJVLZYPOKBBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

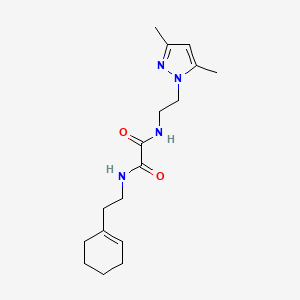
![3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2982906.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide](/img/structure/B2982907.png)
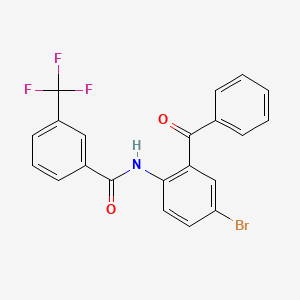
![N-(3,4-dichlorophenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2982909.png)
![Methyl 2-({4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylanilino}sulfonyl)benzenecarboxylate](/img/structure/B2982911.png)
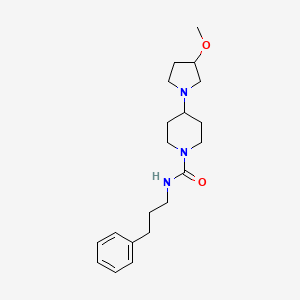
![Benzo[d]thiazol-2-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone](/img/structure/B2982915.png)
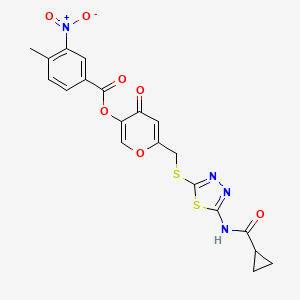
![5-(2-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2982917.png)
![3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2982920.png)

![(E)-4-(Dimethylamino)-N-[[5-(1-hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-enamide](/img/structure/B2982922.png)
